N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “this compound”, is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The presence of various substituents on the pyrimidine ring can significantly influence the biological activity of these compounds .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing thiazolo[3,2-a]pyrimidine derivatives, including the targeted compound, through reactions involving amines, oxalyl chloride, and N, N-dimethylformamide as catalysts. These compounds exhibit stereoisomerism and have been characterized using NMR analysis, showcasing their complex chemical behavior and potential for further modification (Peterlin-Mašič et al., 2000).
Antimicrobial and Anticancer Activities
Some derivatives of thiazolo[3,2-a]pyrimidine have shown promising antimicrobial activity. For instance, compounds have been synthesized that exhibit significant activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa, surpassing reference drugs like streptomycin and metronidazole. This suggests their potential in developing new antimicrobial agents (Kolisnyk et al., 2015).
Anti-Inflammatory Properties
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been explored through the synthesis of compounds that were tested for activity. Some derivatives demonstrated moderate anti-inflammatory activity, indicating the chemical scaffold's relevance in designing anti-inflammatory drugs (Tozkoparan et al., 1999).
Mechanism of Action
Target of Action
It is known that pyridopyrimidine derivatives have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Biochemical Pathways
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
It is known that pyrimidine derivatives have shown potent anti-inflammatory effects .
Future Directions
The field of pyrimidine research continues to be a promising area in medicinal chemistry. The development of novel active pyrimidine scaffolds with more activity and less harm is a potential future direction . This includes the design and development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
N-(4-butylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-3-4-12-5-7-13(8-6-12)19-15(21)14-11-18-17-20(16(14)22)9-10-23-17/h5-11H,2-4H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQNTEWRCNPQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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